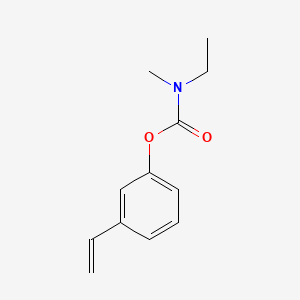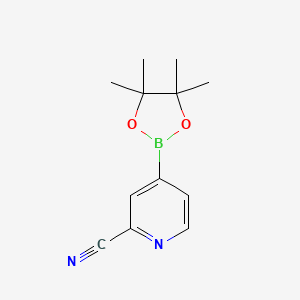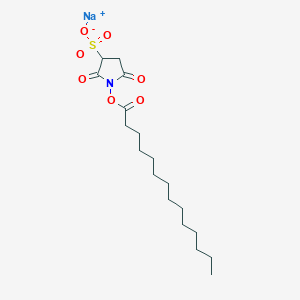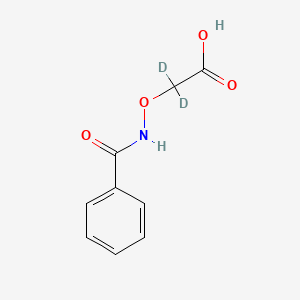
Sibutramine-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sibutramine, also known by the trade name Meridia in the USA and Reductil in Europe, is an orally administered agent for the treatment of obesity . It is a centrally acting stimulant chemically related to amphetamines .
Synthesis Analysis
The synthesis of Sibutramine is based on retrosynthetic analysis . The proposed synthesis schemes are theoretical and the actual laboratory implementation requires the cross-examination of a considerable number of factors such as reactions, reagents, and order of events .Molecular Structure Analysis
Sibutramine Hydrochloride has a molecular formula of CHClN with an average mass of 316.309 Da and a monoisotopic mass of 315.152069 Da .Chemical Reactions Analysis
The retrosynthetic analysis of Sibutramine results in more than one possible synthetic route. In practice, the route which is cost-effective, safe, employs readily available starting materials, and produces maximum yield in a short reaction time under robust conditions is most viable .Physical And Chemical Properties Analysis
Sibutramine hydrochloride monohydrate is a widely used active ingredient for the treatment of obesity . An anhydrous form of sibutramine hydrochloride was prepared starting from its monohydrate form upon heating it at 140°C for 15 minutes .Mécanisme D'action
Propriétés
Numéro CAS |
1217175-13-7 |
|---|---|
Formule moléculaire |
C17H27Cl2N |
Poids moléculaire |
323.353 |
Nom IUPAC |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D; |
Clé InChI |
UWAOJIWUVCMBAZ-WUTYWHIBSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Synonymes |
1-(4-Chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-d7-cyclobutanemethanamine Hydrochloride; BTS 54524-d7; Reductil-d7; Vazy-d7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)



![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)